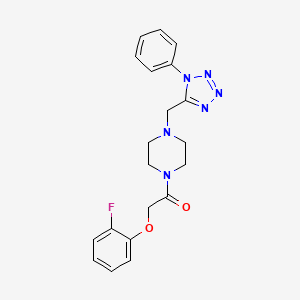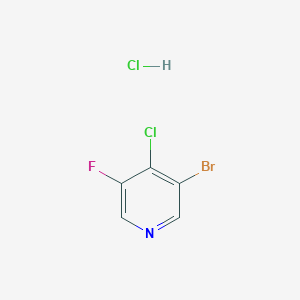![molecular formula C18H16ClNO2S B2500752 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097865-34-2](/img/structure/B2500752.png)
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorophenyl, furan, and thiophene moieties suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: The initial step could involve the formation of an intermediate compound, such as 2-(2-chlorophenyl)acetic acid, through the chlorination of phenylacetic acid.
Coupling Reaction: The intermediate is then coupled with a furan-2-yl and thiophen-2-yl ethylamine derivative. This step might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to enhance reaction efficiency and control.
Catalysts and Solvents: Employing specific catalysts and solvents that are both effective and environmentally friendly to streamline the synthesis process.
Automation and Monitoring: Implementing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group (if present) to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Nucleophiles: Nucleophiles like amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the chlorophenyl ring.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems, including its binding affinity to proteins or nucleic acids.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Probes: It can be utilized as a chemical probe to investigate various biochemical pathways and mechanisms.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved might include:
Signal Transduction: Modulating signal transduction pathways by binding to receptors or enzymes involved in cellular signaling.
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Agonism/Antagonism: Acting as an agonist or antagonist at certain receptors, influencing physiological responses.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the thiophene moiety, which might result in different chemical and biological properties.
2-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide: Substituting chlorine with bromine could alter the compound’s reactivity and interaction with biological targets.
2-(2-chlorophenyl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the furan ring, potentially affecting its electronic properties and reactivity.
Uniqueness
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of chlorophenyl, furan, and thiophene groups in a single molecule. This combination imparts distinct electronic, steric, and chemical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-15-6-2-1-5-13(15)11-18(21)20-12-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLNHFYBXINBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2500670.png)

![4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2500678.png)


![2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL](/img/structure/B2500682.png)
![2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2500684.png)


![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)


![3,4-difluoro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2500691.png)
